2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine
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Overview
Description
2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine is a complex organic compound with the molecular formula C49H41N5O4S2 and a molecular weight of 828.03 g/mol . This compound is characterized by its intricate structure, which includes a pyridine ring substituted with two imidazole groups, each bearing sulfonyl and phenyl substituents. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine involves multiple steps, typically starting with the preparation of the imidazole intermediates. These intermediates are then coupled with a pyridine derivative under specific reaction conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[(4R,5R)-4,5-dihydro-4-methyl-5-phenyl-2-oxazolyl]pyridine
- 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4R)-(+)-isopropyl-2-oxazolin-2-yl]pyridine
Uniqueness
2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine is unique due to its specific stereochemistry and the presence of sulfonyl and phenyl groups, which enhance its stability and reactivity. These features make it particularly valuable in catalysis and coordination chemistry .
Properties
IUPAC Name |
2,6-bis[(4R,5R)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H41N5O4S2/c1-34-26-30-40(31-27-34)59(55,56)53-46(38-20-11-5-12-21-38)44(36-16-7-3-8-17-36)51-48(53)42-24-15-25-43(50-42)49-52-45(37-18-9-4-10-19-37)47(39-22-13-6-14-23-39)54(49)60(57,58)41-32-28-35(2)29-33-41/h3-33,44-47H,1-2H3/t44-,45-,46-,47-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTUFDIFNCWBIC-KUTKMSJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=NC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]([C@H](N=C2C3=NC(=CC=C3)C4=N[C@@H]([C@H](N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H41N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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